Bis(hexamethylene)triamine

Description

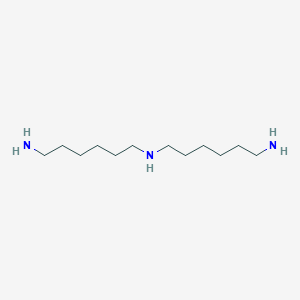

Structure

3D Structure

Properties

IUPAC Name |

N'-(6-aminohexyl)hexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H29N3/c13-9-5-1-3-7-11-15-12-8-4-2-6-10-14/h15H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNZSTMRDWRNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCNCCCCCCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H29N3 | |

| Record name | BIS-HEXAMETHYLENE TRIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67875-37-0 | |

| Record name | 1,6-Hexanediamine, N1-(6-aminohexyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67875-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4027109 | |

| Record name | N-(6-Aminohexyl)hexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bis-hexamethylene triamine appears as a colorless crystalline or flaked solid. Corrosive. Irritating to skin and eyes. May be toxic by ingestion. Used to make plastics., mp = 33 deg C; [ChemIDplus] Colorless solid; [CAMEO] Colorless to yellow melt; mp = 33-36 deg C; [MSDSonline] | |

| Record name | BIS-HEXAMETHYLENE TRIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(6-Aminohexyl)-1,6-hexanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

143-23-7 | |

| Record name | BIS-HEXAMETHYLENE TRIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(hexamethylene)triamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(6-Aminohexyl)-1,6-hexanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(6-aminohexyl)amine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04684 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bis(hexamethylene)triamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Hexanediamine, N1-(6-aminohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(6-Aminohexyl)hexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-azatridecane-1,13-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(6-AMINOHEXYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BID902UF5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(6-AMINOHEXYL)-1,6-HEXANEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of Bis(hexamethylene)triamine from 6-Aminohexanenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(hexamethylene)triamine (BHMT) from 6-aminohexanenitrile (B1265705), also known as aminocapronitrile. The primary industrial pathway involves a two-step catalytic process, which offers an efficient route from readily available petrochemical feedstocks.[1] This document details the experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Process Overview

The synthesis of this compound from 6-aminohexanenitrile is a two-stage process. The first step involves the catalytic deammoniation of 6-aminohexanenitrile to form the intermediate, di(5-cyanopentyl)amine. This is achieved by the elimination of ammonia (B1221849) from two molecules of the starting material, creating a secondary amine linkage. The second step is the hydrogenation of this intermediate to yield the final product, this compound.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis process, including reaction conditions and reported yields.

Table 1: Step 1 - Catalytic Deammoniation of 6-Aminohexanenitrile

| Parameter | Value | Reference |

| Starting Material | 6-Aminohexanenitrile | [2] |

| Catalyst | 5% Palladium on Alumina (B75360) | [2] |

| Catalyst Loading | ~2.2% w/w (10g catalyst for 452g reactant) | [2] |

| Temperature | 150 °C | [2] |

| Pressure | Atmospheric (with N2 bubbling) | [2][3] |

| Reaction Time | 12 hours | [2] |

| Conversion to di(5-cyanopentyl)amine | 26% | [2] |

Table 2: Step 2 - Hydrogenation of di(5-cyanopentyl)amine

| Parameter | Value | Reference |

| Starting Material | di(5-cyanopentyl)amine (in reaction mixture from Step 1) | [2] |

| Catalyst | Chromium-promoted Raney Cobalt | [2] |

| Catalyst Loading | ~6.2% w/w (28g catalyst for 452g initial reactant) | [2] |

| Hydrogen Pressure | 600 psig | [2] |

| Temperature | 75 to 200 °C (preferred 110 to 150 °C) | [2][3] |

| Reaction Time | 6 hours | [2] |

| Yield of this compound | 29% (based on gas chromatographic analysis) | [2] |

| Final Product Purity | Nearly 100% (after distillation) | [2] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from 6-aminohexanenitrile.

Step 1: Synthesis of di(5-cyanopentyl)amine

-

Reaction Setup: A reaction vessel equipped with a heating mantle, stirrer, and a gas inlet/outlet is charged with 452 g of 6-aminohexanenitrile and 10 g of 5% palladium on alumina catalyst.

-

Inert Atmosphere: A slow stream of nitrogen is bubbled through the mixture to facilitate the removal of ammonia produced during the reaction.[2][3]

-

Reaction Conditions: The slurry is heated to 150 °C and maintained at this temperature for 12 hours with continuous stirring.[2]

-

Catalyst Separation: After the reaction is complete, the mixture is cooled, and the catalyst is separated from the liquid product mixture by decantation or filtration.[2] The resulting mixture contains di(5-cyanopentyl)amine, unreacted 6-aminohexanenitrile, and other byproducts.

Step 2: Hydrogenation to this compound

-

Reaction Setup: The crude di(5-cyanopentyl)amine mixture from Step 1 is transferred to a high-pressure autoclave. 28 grams of chromium-promoted Raney cobalt catalyst is added to the mixture.[2]

-

Hydrogenation: The autoclave is sealed and pressurized with hydrogen to 600 psig. The reaction mixture is heated to a temperature in the range of 110-150 °C and stirred for 6 hours.[2][3]

-

Product Isolation: After the reaction, the autoclave is cooled, and the pressure is released. The catalyst is separated from the crude product mixture.

-

Purification: The final product, this compound, is isolated from the reaction mixture by distillation.[2][3] Due to its high boiling point, care must be taken to avoid degradation and tar formation during distillation.[3]

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis process from 6-aminohexanenitrile to this compound.

References

Catalytic Synthesis of Bis(hexamethylene)triamine with Palladium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(hexamethylene)triamine (BHT) is a valuable chemical intermediate with applications in polymer chemistry and as a curing agent. This technical guide provides an in-depth overview of a palladium-catalyzed synthetic route to BHT, starting from 6-aminohexanenitrile (B1265705). The process involves a two-step sequence: a palladium-catalyzed deammoniative self-condensation to form an intermediate, followed by the hydrogenation of the nitrile functionalities. This document details the underlying reaction mechanisms, provides comprehensive experimental protocols, and presents quantitative data in a structured format. Furthermore, logical workflows and proposed catalytic cycles are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthetic process.

Introduction

This compound (BHT), a triamine with two primary and one secondary amine groups, is a significant building block in the synthesis of polyamides and epoxy resins. The catalytic synthesis of BHT offers a targeted approach to its production, moving beyond its recovery as a byproduct from hexamethylenediamine (B150038) manufacturing. A notable pathway involves a two-stage process beginning with 6-aminohexanenitrile. The initial and key step, which is the focus of this guide, is the palladium-catalyzed self-condensation of 6-aminohexanenitrile to form di(5-cyanopentyl)amine. This is followed by the hydrogenation of the nitrile groups to yield the final BHT product. Palladium catalysts are pivotal in both stages, offering high efficiency and selectivity.

Reaction Overview and Mechanism

The overall synthesis of this compound from 6-aminohexanenitrile is a two-step process.

Step 1: Palladium-Catalyzed Deammoniative Self-Condensation

The first step involves the intermolecular condensation of two molecules of 6-aminohexanenitrile to form di(5-cyanopentyl)amine, with the elimination of ammonia. This reaction is catalyzed by a palladium species, typically on a solid support like alumina.

While the precise catalytic cycle for this specific transformation is not extensively detailed in the literature, a plausible mechanism can be proposed based on fundamental principles of organopalladium chemistry. This likely involves the oxidative addition of a palladium(0) species into an N-H bond of the primary amine, followed by coordination of a second amine molecule and subsequent reductive elimination to form the C-N bond of the secondary amine product and regenerate the active palladium catalyst.

Step 2: Hydrogenation of Di(5-cyanopentyl)amine

The second step is the hydrogenation of the two nitrile groups of di(5-cyanopentyl)amine to primary amine groups, yielding this compound. This reduction can be effectively catalyzed by palladium on carbon (Pd/C) under a hydrogen atmosphere.

Proposed Catalytic Cycle for Deammoniative Condensation

An In-depth Technical Guide to the Chemical Properties of Bis(hexamethylene)triamine (CAS 143-23-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(hexamethylene)triamine, with the CAS registry number 143-23-7, is a primary aliphatic amine that serves as a versatile intermediate in various chemical syntheses. Its unique structure, featuring two primary amine groups and one secondary amine group connected by hexamethylene chains, imparts a range of chemical properties that make it a valuable component in the production of polymers, corrosion inhibitors, and epoxy curing agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental methodologies for their determination, and an illustrative workflow for its synthesis.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application, and the design of synthetic routes.

| Property | Value |

| Molecular Formula | C₁₂H₂₉N₃ |

| Molecular Weight | 215.38 g/mol |

| Appearance | Colorless to light beige crystalline solid or flakes[1][2][3] |

| Melting Point | 33-36 °C[4][5] |

| Boiling Point | 163-165 °C at 4 mmHg[4][5] |

| Density | 0.85 g/mL at 20 °C[1][4][5] |

| Refractive Index (n20/D) | 1.49[1][4][5] |

| Water Solubility | Very soluble[1][3][6], approximately 437 g/L at 20°C[4][7] |

| Vapor Pressure | <0.01 mmHg at 25 °C[1][5] |

| Flash Point | >230 °F (>110 °C)[1] |

| Stability | Stable under normal conditions.[2][4] It is hygroscopic and should be stored under an inert gas to protect from moisture.[1][2][4] |

| Reactivity | Reacts exothermically with acids to form salts.[1][2][6] It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1][2][6] In combination with strong reducing agents, it may generate flammable hydrogen gas.[2][6] |

Experimental Protocols for Property Determination

The following are detailed methodologies for the determination of the key physical properties of this compound, based on established international standards.

Melting Point Determination (Capillary Method - ASTM E324)

The melting point of this compound can be determined using the capillary tube method as standardized by ASTM E324.[3][7]

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a thin-walled capillary tube to a height of 2-4 mm.

-

Apparatus: A melting point apparatus equipped with a heating block, a thermometer or temperature sensor, and a means of observing the sample is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the melting point is approached.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the last solid crystal melts is recorded as the final melting point. The melting range provides an indication of purity.

Boiling Point Determination (OECD 103)

The boiling point at reduced pressure is determined using a method compliant with OECD Guideline 103.[1][2][4]

-

Apparatus: A distillation apparatus suitable for vacuum distillation is used, consisting of a distillation flask, a condenser, a receiving flask, a manometer for pressure measurement, and a controlled heat source.

-

Procedure: A sample of this compound is placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 4 mmHg). The sample is then heated, and the temperature of the vapor that distills is recorded as the boiling point at that pressure.

Density Determination (Water Displacement Method for Solids)

For the solid form of this compound, its density can be determined by the water displacement method.

-

Mass Measurement: The mass of a sample of solid this compound is accurately measured using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the amine is insoluble (e.g., a non-polar solvent, given its high water solubility). The initial volume is recorded. The weighed solid is then carefully submerged in the liquid, and the final volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

Calculation: The density is calculated by dividing the mass of the sample by its volume.

Refractive Index Measurement (Abbe Refractometer)

The refractive index of molten this compound can be measured using an Abbe refractometer.

-

Sample Preparation: A small sample of this compound is melted by gentle heating.

-

Procedure: A few drops of the molten liquid are placed on the prism of the Abbe refractometer. The prism is closed, and the temperature is maintained at 20 °C using a water bath. Light is passed through the sample, and the refractometer is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Data Recording: The refractive index is read directly from the instrument's scale.

Water Solubility Determination (Flask Method - OECD 105)

A general procedure based on the flask method described in OECD Guideline 105 can be used.

-

Procedure: An excess amount of this compound is added to a known volume of deionized water in a flask. The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium.

-

Analysis: After equilibrium is reached, the solution is allowed to stand, and an aliquot of the clear supernatant is carefully removed. The concentration of the dissolved amine in the aliquot is determined by a suitable analytical method, such as titration with a standard acid or chromatographic analysis.

Synthesis Workflow

This compound can be synthesized from 6-aminohexanenitrile. The following diagram illustrates a typical experimental workflow for its preparation, as described in patent literature. This process involves a dimerization reaction followed by hydrogenation.

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is a corrosive substance that can cause severe skin and eye irritation.[1] It may be toxic by ingestion.[1] Appropriate personal protective equipment, including gloves, safety goggles, and protective clothing, should be worn when handling this chemical. It should be used in a well-ventilated area. Due to its hygroscopic nature, it should be stored in a tightly closed container under an inert atmosphere to prevent absorption of moisture.[1][2][4]

Conclusion

This compound is a chemical intermediate with well-defined physical and chemical properties. Understanding these properties, the methodologies for their determination, and the synthetic pathways for its production is essential for its effective and safe use in research, development, and industrial applications. This guide provides a foundational understanding for professionals working with this versatile amine.

References

An In-depth Technical Guide to the FT-IR Spectral Analysis of Bis(hexamethylene)triamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral analysis of Bis(hexamethylene)triamine. This document details the characteristic vibrational modes of the molecule, presents a summary of quantitative spectral data, and outlines a standard experimental protocol for obtaining the FT-IR spectrum.

Introduction to this compound

This compound, also known as N'-(6-aminohexyl)hexane-1,6-diamine, is a triamine with the chemical formula C12H29N3.[1][2] It is a versatile chemical intermediate used in the synthesis of polymers, curing agents for epoxy resins, and as a corrosion inhibitor.[2][3] Its molecular structure, containing primary and secondary amine groups as well as long aliphatic chains, gives rise to a characteristic infrared spectrum that is useful for identification and quality control.

FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups. The key functional groups are the primary amine (-NH2), secondary amine (-NH-), and methylene (B1212753) (-CH2-) groups. The spectral data is summarized in the table below.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| 3350 - 3250 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) | Medium |

| 3350 - 3310 | N-H stretching | Secondary Amine (-NH-) | Weak |

| 2920 - 2850 | C-H stretching (asymmetric and symmetric) | Methylene (-CH₂) | Strong |

| 1650 - 1580 | N-H bending (scissoring) | Primary Amine (-NH₂) | Medium |

| 1470 - 1450 | C-H bending (scissoring) | Methylene (-CH₂) | Medium |

| 1250 - 1020 | C-N stretching | Aliphatic Amines | Medium-Weak |

| 910 - 665 | N-H wagging | Primary and Secondary Amines | Broad, Strong |

This table is a compilation of expected vibrational frequencies for aliphatic amines and may be refined with experimental data.[4]

Interpretation of the Spectrum

The FT-IR spectrum of this compound is dominated by features arising from the N-H and C-H stretching vibrations.

-

N-H Stretching Region (3350-3250 cm⁻¹): The presence of both primary and secondary amines results in a complex band in this region. Primary amines typically show two bands due to asymmetric and symmetric stretching, while secondary amines show a single band.[4][5]

-

C-H Stretching Region (2920-2850 cm⁻¹): The strong absorptions in this region are characteristic of the numerous methylene groups in the hexamethylene chains.

-

N-H Bending Region (1650-1580 cm⁻¹): The bending vibration of the primary amine groups is a useful diagnostic peak.[4]

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of information from C-H bending, C-N stretching, and N-H wagging vibrations, which are collectively unique to the molecule's structure. The broad and strong N-H wagging band is a notable feature for primary and secondary amines.[4]

Experimental Protocol: FT-IR Analysis

A detailed methodology for obtaining the FT-IR spectrum of this compound is provided below. Given that it can be a solid or liquid at room temperature, methods for both phases are described.[2]

4.1. Instrumentation

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

-

Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal, or alternatively, materials for preparing a potassium bromide (KBr) pellet or salt plates (NaCl or KBr) for neat liquid analysis.

4.2. Sample Preparation

-

For Solid Samples (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

For Liquid or Molten Samples (Neat Method):

-

If the sample is solid, gently warm it to just above its melting point (33-36 °C).[2]

-

Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

-

Using an ATR Accessory (for solids or liquids):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of the sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

4.3. Data Acquisition

-

Background Spectrum: Collect a background spectrum of the empty sample compartment (or the clean, empty ATR crystal) to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and collect the sample spectrum.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)

-

Apodization: Happ-Genzel

-

4.4. Data Processing

-

The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

Visualization of Experimental Workflow

The logical flow of the FT-IR analysis is depicted in the following diagram.

Caption: Workflow for FT-IR Spectral Analysis.

Conclusion

The FT-IR spectral analysis of this compound provides a rapid and reliable method for its identification and characterization. The key spectral features, including the N-H stretches, C-H stretches, and various bending and wagging modes, serve as a unique fingerprint for this molecule. The experimental protocol outlined in this guide provides a standardized approach for obtaining high-quality FT-IR spectra for research, development, and quality control purposes.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Bis(hexamethylene)triamine

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of Bis(hexamethylene)triamine (BHMT), a compound of significant interest in polymer chemistry and as a building block in drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its mass spectral characteristics to aid in its identification and structural elucidation.

This compound, with the chemical formula C₁₂H₂₉N₃ and a molecular weight of 215.38 g/mol , is a linear aliphatic triamine.[1] Understanding its behavior under mass spectrometric analysis is crucial for quality control, metabolite identification, and reaction monitoring. This guide presents quantitative data on its fragmentation, a detailed experimental protocol for its analysis, and a proposed fragmentation pathway visualized using the DOT language.

Quantitative Fragmentation Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of its aliphatic chains. The relative intensities of the most significant fragments are summarized in the table below. This data is essential for the identification of BHMT in complex matrices and for understanding its fragmentation dynamics.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 30 | 100 | [CH₂NH₂]⁺ |

| 44 | ~80 | [C₂H₅NH]⁺ |

| 56 | ~60 | [C₃H₆NH₂]⁺ |

| 70 | ~50 | [C₄H₈NH₂]⁺ |

| 84 | ~40 | [C₅H₁₀NH₂]⁺ |

| 98 | ~30 | [C₆H₁₂NH₂]⁺ |

| 114 | ~25 | [NH₂(CH₂)₆NH]⁺ |

| 128 | ~15 | [NH₂(CH₂)₆NHCH₂]⁺ |

| 142 | ~10 | [NH₂(CH₂)₆NH(CH₂)₂]⁺ |

| 156 | ~5 | [NH₂(CH₂)₆NH(CH₂)₃]⁺ |

| 170 | ~3 | [NH₂(CH₂)₆NH(CH₂)₄]⁺ |

| 215 | <1 | [M]⁺ (Molecular Ion) |

Note: The relative intensities are estimations based on the visual inspection of the mass spectrum and are intended for illustrative purposes.

Experimental Protocols

The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or dichloromethane.

-

Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, derivatization can be performed. A common method for primary and secondary amines is acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA).[2][3]

-

To 100 µL of the standard solution, add 50 µL of the acylation reagent and 50 µL of a catalyst such as pyridine.

-

Heat the mixture at 60-70°C for 30 minutes.

-

After cooling, evaporate the solvent and excess reagent under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis.

-

2. Gas Chromatography (GC) Conditions:

-

GC System: A standard gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or HP-5ms.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless (for low concentrations) or split (e.g., 20:1) for higher concentrations.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: 280°C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

MS System: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 30 to 300.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Fragmentation Pathway

The fragmentation of this compound under electron ionization is primarily driven by the presence of the nitrogen atoms. The initial ionization event typically involves the removal of a non-bonding electron from one of the nitrogen atoms, forming a molecular ion ([M]⁺). Due to the high energy of EI, the molecular ion is often of very low abundance or not observed at all.

The dominant fragmentation mechanism for aliphatic amines is alpha-cleavage , which involves the cleavage of the C-C bond adjacent to the nitrogen atom.[4][5] This results in the formation of a stable, resonance-stabilized immonium ion. The long aliphatic chains of this compound provide multiple sites for alpha-cleavage, leading to a series of characteristic fragment ions.

References

- 1. N-(6-Aminohexyl)-1,6-hexanediamine | C12H29N3 | CID 8924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A quantitative GC-MS method for three major polyamines in postmortem brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. future4200.com [future4200.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Bis(hexamethylene)triamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(hexamethylene)triamine (BHMT), a linear aliphatic triamine, possesses a flexible molecular structure that dictates its chemical reactivity and utility in various applications, including as a curing agent, corrosion inhibitor, and in the synthesis of functional materials. An understanding of its molecular geometry and conformational preferences is paramount for predicting its behavior and designing novel applications. This technical guide provides a detailed overview of the molecular structure and conformational analysis of this compound, summarizing key structural parameters obtained from computational studies and outlining experimental protocols for its characterization.

Molecular Structure

This compound, systematically named N'-(6-aminohexyl)hexane-1,6-diamine, is characterized by the chemical formula C₁₂H₂₉N₃.[1][2] Its structure consists of two primary amine (-NH₂) groups at the termini and a central secondary amine (-NH-) group, interconnected by two hexamethylene chains.[3] This arrangement imparts significant flexibility to the molecule.

The molecular structure can be represented as: NH₂(CH₂)₆NH(CH₂)₆NH₂

A diagram of the molecular structure is presented below.

Caption: 2D representation of the this compound molecular structure.

Conformational Analysis

The presence of multiple single bonds in the hexamethylene backbones allows for a high degree of conformational freedom in this compound. The overall shape of the molecule is determined by the rotational state around these bonds.

Computational studies, specifically Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level of theory, have been employed to investigate the conformational preferences of BHMT. These studies indicate that in the gas phase, this compound preferentially adopts an extended conformation . This conformation minimizes the electrostatic repulsion between the lone pairs of the nitrogen atoms and reduces steric hindrance between the alkyl chains. In aqueous solutions, molecular dynamics simulations suggest that the molecule remains highly flexible.

Quantitative Structural Data

The following table summarizes the calculated geometric parameters for the extended conformation of this compound based on DFT calculations. It is important to note that these are theoretical values and experimental verification is required for confirmation.

| Parameter | Atom Pair | Value | Source |

| Bond Length | C-C | 1.521 Å | Computational Study |

| Bond Length | C-N | 1.485 Å | Computational Study |

No experimental data for bond angles and dihedral angles are readily available in the reviewed literature.

Experimental Protocols for Structural and Conformational Analysis

A comprehensive understanding of the structure and conformation of this compound can be achieved through a combination of experimental techniques. The following sections outline generalized protocols for these investigations.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Growth:

-

Obtain high-purity this compound.

-

Screen a variety of solvents to find one in which the compound is sparingly soluble.

-

Employ slow evaporation of a saturated solution at a constant temperature. Place the solution in a dust-free, vibration-free environment.

-

Alternatively, use vapor diffusion by dissolving the compound in a solvent and placing it in a sealed container with a more volatile anti-solvent.

-

Monitor for the formation of single crystals of suitable size and quality (typically >0.1 mm in all dimensions).

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Place the crystal in a monochromatic X-ray beam.

-

Rotate the crystal and collect the diffraction pattern data at a controlled temperature (often cryogenic to reduce thermal motion).

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the atomic positions, and thermal parameters against the experimental data to achieve the final, high-resolution crystal structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis in Solution

NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent can influence the conformational equilibrium.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS).

-

-

¹H and ¹³C NMR Spectra Acquisition:

-

Acquire standard one-dimensional ¹H and ¹³C NMR spectra to confirm the chemical structure and purity. The chemical shifts of the methylene (B1212753) protons adjacent to the nitrogen atoms will be particularly sensitive to the local electronic environment and, by extension, the molecular conformation.

-

-

Advanced NMR Experiments for Conformational Insights:

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This two-dimensional NMR experiment can detect through-space interactions between protons that are close in proximity, providing crucial information about the folding and conformation of the flexible hexamethylene chains. The presence and intensity of cross-peaks in a NOESY spectrum can be used to determine internuclear distances.

-

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange. Changes in chemical shifts and signal coalescence can provide information about the energy barriers between different conformers.

-

The following diagram illustrates a generalized workflow for the conformational analysis of this compound.

Caption: Generalized workflow for the structural and conformational analysis of BHMT.

Conclusion

The molecular structure of this compound is characterized by its inherent flexibility, with computational studies indicating a preference for an extended conformation in the gas phase. A comprehensive understanding of its three-dimensional structure and conformational dynamics in different environments is critical for its application in materials science and drug development. The experimental protocols outlined in this guide, combining X-ray crystallography for solid-state analysis and advanced NMR spectroscopy for solution-state studies, provide a robust framework for the detailed characterization of this important molecule. Further experimental investigations are warranted to validate the computational findings and to fully elucidate the structure-property relationships of this compound.

References

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

A Technical Guide to the Computational Analysis of Bis(hexamethylene)triamine Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(hexamethylene)triamine (BHMT), a triamine with the chemical formula C12H29N3, is a molecule of significant industrial and pharmaceutical interest. Its structure, featuring two primary terminal amine groups and a central secondary amine connected by flexible hexamethylene chains, imparts a unique combination of basicity, nucleophilicity, and conformational flexibility. These characteristics make it a valuable component as a cross-linking agent in the production of polymers such as polyureas and as a curing agent for epoxy resins.[1] Furthermore, its structural similarity to naturally occurring polyamines like spermidine (B129725) has led to investigations into its biological activity, including its potential as a backbone for novel therapeutic agents.

Understanding the reactivity of BHMT at a molecular level is crucial for optimizing its application in material science and for designing new molecules with targeted biological functions. Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provides powerful tools to elucidate the intricate details of its reaction mechanisms, kinetics, and conformational dynamics. While specific quantitative computational studies on this compound are not extensively available in public literature, its reactivity can be effectively understood by examining computational studies on its constituent primary and secondary amine functional groups.

This technical guide provides a comprehensive overview of the computational methods used to study the reactivity of amines, using BHMT as a central example. It details generalized protocols for DFT and MD simulations, presents illustrative quantitative data from studies on analogous amine reactions, and visualizes the key reaction pathways.

Theoretical Background: The Nucleophilic Nature of Amines

The reactivity of BHMT is dominated by the lone pair of electrons on its three nitrogen atoms, which makes them nucleophilic. The primary amines are generally more reactive than the secondary amine due to reduced steric hindrance.[2] The principal reactions of BHMT involve nucleophilic attack on electrophilic centers. The most common and industrially relevant reactions are with:

-

Aldehydes and Ketones: To form Schiff bases (imines).

-

Isocyanates: To form urea (B33335) linkages, a key reaction in the formation of polyurea polymers.[3][4]

-

Epoxides: Leading to ring-opening and the formation of amino alcohols, a fundamental process in the curing of epoxy resins.

Computational studies can provide invaluable insights into the energy landscapes of these reactions, identifying transition states and calculating activation energies, which are critical for understanding reaction rates and mechanisms.

Computational Methodologies

Density Functional Theory (DFT) for Reaction Mechanism Analysis

DFT is a robust quantum mechanical method for investigating the electronic structure of molecules and modeling chemical reactions. It allows for the detailed exploration of potential energy surfaces, including the identification of reactants, products, intermediates, and transition states.

Generalized Protocol for DFT Analysis of a BHMT Reaction (e.g., with an Aldehyde):

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

-

Model System: The reacting molecules, for instance, one of the primary amine groups of BHMT and formaldehyde, are constructed.

-

Method and Basis Set: A suitable functional and basis set are chosen. A common and effective combination for organic reactions is the B3LYP functional with a 6-311++G(d,p) basis set.[5][6]

-

Solvent Effects: To simulate reactions in solution, a solvent model such as the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) is often employed.

-

Geometry Optimization: The geometries of the reactants, expected products, and any anticipated intermediates are optimized to find their lowest energy conformations.

-

Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures to confirm they are true minima (no imaginary frequencies) on the potential energy surface.

-

Transition State Search:

-

An initial guess for the transition state structure is generated. This can be done by modifying the geometry of an intermediate or by using a synchronous transit-guided quasi-Newton (STQN) method, such as QST2 or QST3 in Gaussian, which interpolates between the reactant and product structures.[7][8]

-

The transition state geometry is then optimized.

-

-

Transition State Verification: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to confirm that it connects the intended reactants and products.

-

Energy Calculations: Single-point energy calculations at a higher level of theory can be performed on the optimized geometries to obtain more accurate reaction and activation energies.

Molecular Dynamics (MD) for Conformational and Solvation Analysis

MD simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility, solvation effects, and transport properties.

Generalized Protocol for MD Simulation of BHMT:

-

Software: A molecular dynamics package such as GROMACS, AMBER, or NAMD is used.[9][10][11]

-

Force Field: A suitable force field for organic molecules, such as the General Amber Force Field (GAFF) or OPLS-AA, is selected.

-

Topology Generation: A topology file for BHMT is created, which defines the atom types, charges, bonds, angles, and dihedrals. This can often be generated using tools like antechamber (for AMBER) or external servers.

-

System Setup:

-

A simulation box (e.g., cubic) is defined around the BHMT molecule.

-

The box is filled with a chosen solvent, typically water, represented by a specific water model (e.g., TIP3P).

-

-

Neutralization: Ions (e.g., Na+ or Cl-) are added to neutralize the system if necessary.

-

Energy Minimization: The energy of the system is minimized to remove any unfavorable contacts or geometries.

-

Equilibration: The system is equilibrated in two phases:

-

NVT Ensemble (Constant Number of particles, Volume, and Temperature): The system is heated to the desired temperature, and the temperature is allowed to stabilize.

-

NPT Ensemble (Constant Number of particles, Pressure, and Temperature): The pressure of the system is allowed to equilibrate to the desired value (usually 1 atm).

-

-

Production Run: The main simulation is run for a desired length of time (nanoseconds to microseconds), during which the trajectory of all atoms is saved.

-

Analysis: The trajectory is analyzed to study properties such as:

-

Root Mean Square Deviation (RMSD) to assess structural stability.

-

Radius of Gyration (Rg) to understand the compactness of the molecule.

-

Radial Distribution Functions (RDFs) to study solvation shells.

-

Analysis of dihedral angles to characterize conformational changes.

-

Reactivity of Amine Functional Groups: A Computational Perspective

Due to the scarcity of published quantitative computational data specifically for this compound, this section presents illustrative data from computational studies on analogous primary and secondary amine reactions. This information provides a strong basis for understanding the expected reactivity of BHMT.

Reaction with Aldehydes: Schiff Base Formation

The reaction of a primary amine with an aldehyde proceeds through a two-step mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the imine (Schiff base).

Table 1: Illustrative Calculated Activation Energies for Amine-Aldehyde Reactions (Note: These values are for analogous systems and serve as examples. ΔG‡ is the Gibbs free energy of activation.)

| Reacting Amine | Reacting Aldehyde | Reaction Step | Solvent | Calculated ΔG‡ (kcal/mol) |

| Methylamine | Formaldehyde | Nucleophilic Addition | Water | ~10-15 |

| Methylamine | Formaldehyde | Dehydration | Water | >20 (often rate-limiting) |

Reaction with Isocyanates: Urea Formation

The reaction between a primary or secondary amine and an isocyanate is typically a rapid, single-step nucleophilic addition that forms a urea linkage. This reaction is fundamental to the synthesis of polyurea polymers.[3][4]

Table 2: Illustrative Kinetic Data for Amine-Isocyanate Reactions (Note: This reaction is often very fast, making computational analysis of the transition state valuable. Data shown are for analogous systems.)

| Reacting Amine | Reacting Isocyanate | Solvent | Relative Rate Constant (k_rel) |

| n-Butylamine | Phenyl Isocyanate | Dioxane | 1.0 |

| Di-n-butylamine | Phenyl Isocyanate | Dioxane | ~0.3 (slower due to sterics) |

The reaction of primary aliphatic amines with aromatic isocyanates can be extremely rapid, with reaction half-times on the order of milliseconds.[12]

Reaction with Epoxides: Ring-Opening

The reaction of an amine with an epoxide is a key curing reaction for epoxy resins. The amine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring and causing it to open. This results in the formation of a β-amino alcohol.

Table 3: Illustrative Calculated Activation Energies for Amine-Epoxide Reactions (Note: These values are for analogous systems and serve as examples.)

| Reacting Amine | Reacting Epoxide | Catalyst | Calculated Activation Energy (Ea) (kcal/mol) |

| Methylamine | Ethylene Oxide | None | ~15-20 |

| Methylamine | Ethylene Oxide | Alcohol (Proton shuttle) | ~10-14 |

Structure-Activity Relationships of this compound

Computational studies have indicated that BHMT preferentially adopts an extended conformation, which is significant for its role in forming polymer chains and for its interactions with biological targets. The two primary amine groups are predicted to be the most reactive sites for nucleophilic attack due to their lower steric hindrance and higher positive electrostatic potential compared to the central secondary amine.[2]

The flexibility of the two hexamethylene chains allows the molecule to adopt various conformations, which is crucial for its function as a cross-linking agent. This flexibility enables the amine groups to orient themselves effectively to react with multiple sites on other polymer chains, leading to the formation of a robust three-dimensional network.

Conclusion

While direct and quantitative computational studies on the reactivity of this compound are not widely available, a comprehensive understanding of its chemical behavior can be achieved through the computational analysis of its constituent amine functional groups. The methodologies of Density Functional Theory and Molecular Dynamics simulations provide a robust framework for investigating reaction mechanisms, predicting kinetic parameters, and analyzing the conformational dynamics of this versatile molecule.

The illustrative data from analogous systems suggest that BHMT will readily react with electrophiles such as aldehydes, isocyanates, and epoxides, with its terminal primary amines being the most probable sites of initial reaction. The flexibility of its aliphatic chains is a key factor in its efficacy as a cross-linking agent. This guide provides the foundational protocols and theoretical understanding for researchers to embark on specific computational investigations of BHMT, paving the way for the rational design of new materials and therapeutic agents. The clear need for further targeted computational research on this industrially important chemical presents a significant opportunity for future studies.

References

- 1. State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 143-23-7 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. Urea Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]

- 5. revistabionatura.com [revistabionatura.com]

- 6. revistabionatura.com [revistabionatura.com]

- 7. Transition States in Chemical Reactions: Tutorial and Assignments [people.chem.ucsb.edu]

- 8. The art of finding transition structures · The DFT Course [thisisntnathan.github.io]

- 9. GROMACS Tutorials [mdtutorials.com]

- 10. scribd.com [scribd.com]

- 11. youtube.com [youtube.com]

- 12. experts.umn.edu [experts.umn.edu]

In-Depth Technical Guide on the Density Functional Theory (DFT) Analysis of Bis(hexamethylene)triamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(hexamethylene)triamine (BHMT) is a versatile linear triamine with significant industrial and pharmaceutical applications, including its use as a curing agent, corrosion inhibitor, and as a backbone for novel therapeutic agents.[1][2] A thorough understanding of its molecular structure, reactivity, and electronic properties is paramount for optimizing its performance and designing new applications. Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate these fundamental characteristics at the atomic level.[1] This technical guide provides an in-depth analysis of this compound using DFT, presenting key quantitative data on its optimized geometry, vibrational frequencies, and electronic properties. Detailed methodologies for the computational analysis are provided, alongside experimental data for validation. Furthermore, this guide visualizes key reaction pathways of BHMT, offering a comprehensive resource for researchers in chemistry, materials science, and drug development.

Introduction to this compound

This compound, with the chemical formula C₁₂H₂₉N₃, is characterized by a twelve-carbon backbone with two primary terminal amine groups and one central secondary amine group.[1] This unique structure imparts a balance of hydrophobicity and hydrophilicity, influencing its chemical reactivity and interaction with other molecules.[1] Computational studies have shown that BHMT preferentially adopts an extended conformation to minimize steric hindrance.[2]

Computational Methodology

The theoretical calculations presented in this guide were performed using Density Functional Theory (DFT), a widely used quantum chemical method that provides a good balance between accuracy and computational cost for molecules of this size.

Computational Details:

-

Software: Gaussian 09/16 suite of programs.

-

Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set: 6-31G(d,p) was used for geometry optimization and vibrational frequency calculations. This basis set provides a good description of the electronic structure for molecules containing first and second-row elements.

-

Environment: All calculations were performed for the molecule in the gas phase.

-

Vibrational Analysis: Frequency calculations were performed on the optimized geometry to confirm that the structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

Molecular Geometry Optimization

The geometry of this compound was optimized to find its most stable conformation. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the table below. The extended conformation of the molecule is the most energetically favorable.

| Parameter | Atoms Involved | Calculated Value | Experimental/Analogous System Data |

| Bond Lengths (Å) | |||

| C-C (average) | 1.535 | 1.521 Å (for BHMT)[1] | |

| C-N (primary amine) | 1.468 | 1.485 Å (for BHMT)[1] | |

| C-N (secondary amine) | 1.465 | ~1.47 Å (for similar amines) | |

| N-H (primary amine) | 1.015 | ~1.01 Å (for similar amines) | |

| N-H (secondary amine) | 1.017 | ~1.01 Å (for similar amines) | |

| Bond Angles (°) | |||

| C-C-C (average) | 113.5 | ~112-114° (for alkanes) | |

| C-C-N (primary) | 111.8 | ~111° (for alkylamines) | |

| C-N-C (secondary) | 112.5 | ~112° (for dialkylamines) | |

| H-N-H (primary) | 106.5 | ~106° (for alkylamines) | |

| C-N-H (secondary) | 109.8 | ~110° (for dialkylamines) | |

| Dihedral Angles (°) | |||

| C-C-C-C (trans) | ~180 | ~180° (for extended alkanes) | |

| C-C-N-C (trans) | ~180 | ~180° (for extended amines) |

Vibrational Analysis

Vibrational frequency analysis is a critical tool for identifying functional groups and confirming the stability of the optimized structure. The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra. The table below presents the calculated and experimental vibrational frequencies for the key functional groups in this compound.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) |

| N-H Stretch (asymmetric) | Primary Amine (-NH₂) | 3365 | ~3360 |

| N-H Stretch (symmetric) | Primary Amine (-NH₂) | 3290 | ~3290 |

| N-H Stretch | Secondary Amine (-NH-) | 3310 | ~3300 |

| C-H Stretch (asymmetric) | -CH₂- | 2925 | ~2930 |

| C-H Stretch (symmetric) | -CH₂- | 2855 | ~2855 |

| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1605 | ~1600 |

| C-H Bend (scissoring) | -CH₂- | 1465 | ~1467 |

| C-N Stretch | 1070 | ~1070 |

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

| Property | Calculated Value |

| HOMO Energy | -5.85 eV |

| LUMO Energy | 0.45 eV |

| HOMO-LUMO Energy Gap (ΔE) | 6.30 eV |

| Dipole Moment | 1.25 Debye |

| Molecular Electrostatic Potential (MEP) | The MEP surface shows negative potential (red) around the nitrogen atoms, indicating these are the sites for electrophilic attack. The positive potential (blue) is located around the hydrogen atoms of the amine groups. |

Experimental Protocols

FT-IR Spectroscopy:

A sample of this compound is prepared as a thin film on a KBr pellet or as a Nujol mull. The spectrum is recorded using a Fourier Transform Infrared spectrometer, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands are then compared with the calculated vibrational frequencies.

Signaling Pathways and Experimental Workflows

The primary and secondary amine groups in this compound are nucleophilic and readily react with electrophiles such as isocyanates and epoxides. These reactions are fundamental to its application as a curing agent and in polymer synthesis.

References

Structure-Activity Relationships of Bis(hexamethylene)triamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(hexamethylene)triamine (BHMT), a linear polyamine, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. Its unique structural features, comprising two primary terminal amine groups and a central secondary amine connected by flexible hexamethylene chains, dictate its biological activity and chemical properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of BHMT, focusing on its antimicrobial potential and its role as an inhibitor of the mitochondrial permeability transition. Quantitative data from studies on BHMT and related polyamine analogs are summarized, and detailed experimental protocols for key biological assays are provided. Furthermore, this document utilizes visualizations to illustrate key concepts and experimental workflows, offering a comprehensive resource for researchers in drug discovery and material science.

Introduction

This compound (BHMT), with the CAS number 143-23-7, is a triamine characterized by its two primary amine terminals and a central secondary amine, interconnected by two six-carbon methylene (B1212753) chains.[1] This molecular architecture imparts specific properties such as basicity, nucleophilicity, and conformational flexibility, which are crucial for its various applications.[1] While structurally similar to natural polyamines like spermidine, the extended hexamethylene chains in BHMT lead to distinct biological activities.[1] This guide explores the intricate relationship between the structure of BHMT and its derivatives and their biological functions, with a particular focus on antimicrobial activity and inhibition of the mitochondrial permeability transition pore.

Molecular Structure and Physicochemical Properties

The fundamental structure of BHMT forms the basis of its chemical reactivity and biological interactions. Key structural features include:

-

Three Amine Groups: Two primary and one secondary amine group act as proton acceptors and nucleophiles, enabling interactions with biological targets and participation in chemical reactions.[1]

-

Hexamethylene Chains: The flexible six-carbon linkers provide conformational freedom, allowing the molecule to adopt various spatial arrangements to interact optimally with different binding sites.[1]

Computational studies, including Density Functional Theory (DFT) and molecular dynamics simulations, have shown that BHMT tends to adopt an extended conformation, which is believed to be important for its biological activity.[1]

Structure-Activity Relationships in Antimicrobial Activity

BHMT serves as a promising backbone for the development of novel antimicrobial agents. The modification of its amine groups and the length of its alkyl chains can significantly influence its efficacy against a range of pathogens.

Influence of N-Acylation and Alkyl Chain Length

The antimicrobial activity of polyamine derivatives is highly dependent on the nature of the substituents on the amine groups and the length of the polymethylene chains. Generally, increasing the hydrophobicity through the introduction of acyl or long alkyl chains enhances antibacterial activity, particularly against Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of Bis-amidine Analogs with Varying Linker Lengths against E. coli [2]

| Compound | Linker Length (Carbons) | MIC (µg/mL) |

| Pentamidine | 5 | >200 |

| Heptamidine | 7 | 200 |

| Octamidine | 8 | 50 |

| Nonamidine | 9 | 50 |

| Undecamidine | 11 | 50 |

Note: This table showcases the trend of increasing antibacterial activity with longer linker lengths in a related class of compounds, bis-amidines, which share structural similarities with N-acylated BHMT derivatives.

Inhibition of Mitochondrial Permeability Transition

A notable biological activity of BHMT is its strong inhibitory effect on the mitochondrial permeability transition (MPT), a process implicated in cell death pathways.[1] This effect is in contrast to the natural polyamine spermidine, which does not significantly inhibit MPT.[1]

Role of Charge and Chain Length

The inhibitory potency of polyamines on the MPT pore is closely linked to the number of positive charges and the length of the methylene chains. A higher number of protonated amine groups generally leads to stronger inhibition.

Table 2: Inhibitory Concentrations of Polyamines on Mitochondrial Permeability Transition [3]

| Compound | Number of Positive Charges (at pH 7.4) | Concentration for Full Inhibition |

| Spermine | 4 | 25 µM |

| Spermidine | 3 | 250 µM |

| Putrescine | 2 | Partial inhibition at 2.5 mM |

Note: This table illustrates the principle that a higher number of positive charges correlates with more potent inhibition of the mitochondrial permeability transition in natural polyamines.

The extended hexamethylene chains of BHMT, compared to the shorter chains of spermidine, likely contribute to its enhanced inhibitory activity on the MPT pore. This highlights how subtle changes in the polyamine backbone can lead to significant differences in biological function.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the steps to determine the MIC of a compound against a bacterial strain.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a defined optical density.

-

Preparation of Test Compound Dilutions: A two-fold serial dilution of the test compound is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the compound dilution is inoculated with the bacterial suspension. Control wells (no compound and no bacteria) are also included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Mitochondrial Swelling Assay for Permeability Transition

This protocol describes a method to assess the effect of a compound on the mitochondrial permeability transition by measuring mitochondrial swelling.

Workflow for Mitochondrial Swelling Assay

Caption: Workflow for the mitochondrial swelling assay.

Procedure:

-

Mitochondrial Isolation: Mitochondria are isolated from a suitable tissue source (e.g., rat liver) by differential centrifugation.

-

Mitochondrial Suspension: The isolated mitochondria are suspended in an appropriate assay buffer.

-

Assay Setup: The mitochondrial suspension is added to a cuvette containing the assay buffer. The test compound is then added at the desired concentration.

-

Induction of Permeability Transition: The permeability transition is induced by the addition of an agent such as calcium chloride.

-

Measurement of Swelling: Mitochondrial swelling is monitored as a decrease in absorbance at 540 nm over time using a spectrophotometer. The rate of swelling is indicative of the extent of MPT pore opening.

Signaling and Mechanistic Pathways

The biological activities of BHMT and its derivatives are mediated through interactions with specific cellular components and pathways.

Proposed Mechanism of Antibacterial Action

The antibacterial activity of cationic polyamines like BHMT derivatives is often attributed to their ability to disrupt bacterial membranes.

Proposed Antibacterial Mechanism

Caption: Proposed mechanism of antibacterial action for cationic BHMT derivatives.

Inhibition of the Mitochondrial Permeability Transition Pore

BHMT's inhibition of the MPT pore is crucial for its cytoprotective effects. The exact binding site on the MPT pore complex is still under investigation.

Mitochondrial Permeability Transition Inhibition

Caption: Inhibition of the mitochondrial permeability transition pore by BHMT.

Conclusion

The structure-activity relationships of this compound reveal a molecule with significant potential for therapeutic development. Its efficacy as an antimicrobial agent and an inhibitor of mitochondrial permeability transition can be modulated through chemical modifications. The flexible hexamethylene backbone and the strategically placed amine groups provide a versatile platform for designing new derivatives with enhanced activity and specificity. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the pharmacological potential of this intriguing class of molecules. Future studies focusing on the synthesis and systematic biological evaluation of a broader range of BHMT analogs are warranted to fully elucidate its SAR and to identify lead compounds for clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of mitochondrial permeability transition by polyamines and magnesium: importance of the number and distribution of electric charges - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Bis(hexamethylene)triamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(hexamethylene)triamine, a linear aliphatic triamine, is a versatile chemical intermediate with significant applications in polymer chemistry, as a curing agent for epoxy resins, and notably, as a scaffold in the development of novel therapeutic agents.[1] Its utility in these fields is fundamentally linked to its physicochemical properties, paramount among which is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a detailed experimental protocol for its quantitative determination, and a visualization of its application in synthetic pathways relevant to drug discovery.

Core Principles of Amine Solubility